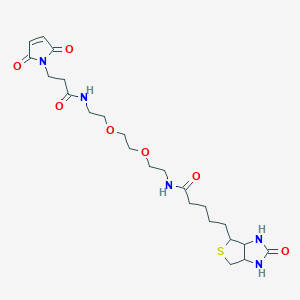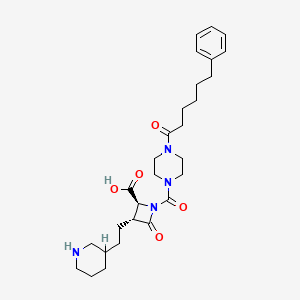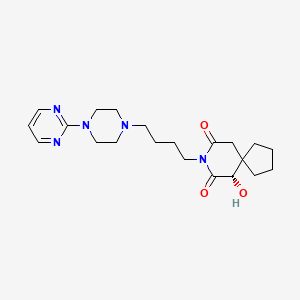
Biotina-PEG2-Mal
Descripción general
Descripción
Biotin-PEG2-Mal is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.
Aplicaciones Científicas De Investigación
Etiquetado de proteínas
Biotina-PEG2-Mal se utiliza principalmente para la biotinilación de proteínas, particularmente anticuerpos . Este proceso implica la unión de una porción de biotina a las proteínas, que luego se pueden detectar o purificar utilizando conjugados de avidina o estreptavidina. El grupo maleimida de this compound reacciona con los grupos sulfhidrilo (-SH) en los residuos de cisteína dentro de las proteínas a un pH neutro, formando enlaces tioéter estables . Esta modificación es crucial para los pasos posteriores en varios ensayos, como ELISA, Western blotting e inmunoprecipitación.
Amplificación de señales en ensayos
La alta afinidad de la biotina por la avidina o la estreptavidina se explota en los ensayos para amplificar las señales. Cuando los anticuerpos se biotinilan usando this compound, pueden conjugarse con varias moléculas de biotina, aumentando la sensibilidad y el límite de detección de los ensayos . Esto es particularmente beneficioso en aplicaciones donde la molécula diana está presente en bajas concentraciones.
Purificación por afinidad
This compound facilita la purificación por afinidad de moléculas biotiniladas. Una vez que una proteína o péptido se etiqueta con biotina, se puede aislar selectivamente de una mezcla compleja utilizando columnas o perlas recubiertas de estreptavidina o avidina . Este método se usa ampliamente para purificar proteínas de interés a partir de lisados celulares u otras muestras biológicas.
Modificación de la superficie celular
Los investigadores utilizan this compound para modificar la superficie de las células con biotina. Esto permite la posterior unión de varias sondas o moléculas a la superficie celular a través de la fuerte interacción biotina-avidina . Tales modificaciones son útiles en el seguimiento celular, el aislamiento y en estudios que investigan las interacciones de la superficie celular.
Sistemas de administración de fármacos
En la investigación de administración de fármacos, this compound se utiliza para unir biotina a agentes terapéuticos o a la superficie de vehículos de administración de fármacos como los liposomas . Los fármacos o portadores biotinilados se pueden dirigir luego a tejidos o células diana que expresan avidina o estreptavidina, mejorando la especificidad y la eficacia del tratamiento.
Recubrimiento de nanopartículas
This compound se emplea para recubrir nanopartículas con biotina, que luego se pueden unir a superficies recubiertas de estreptavidina u otras moléculas biotiniladas . Esta aplicación es significativa en el desarrollo de herramientas de diagnóstico y biosensores, donde las nanopartículas se utilizan para la generación y amplificación de señales.
Proteómica estructural y funcional
El compuesto es fundamental en la proteómica, donde se utiliza para estudiar las interacciones y la función de las proteínas. Las proteínas o péptidos biotinilados, a través del etiquetado con this compound, se pueden capturar en matrices de avidina o estreptavidina y analizar mediante espectrometría de masas para identificar socios de interacción o modificaciones postraduccionales .
Inmovilización de moléculas para SPR y microarrays
Las tecnologías de resonancia de plasmones superficiales (SPR) y microarrays utilizan this compound para la inmovilización de ligandos biotinilados en chips o diapositivas de sensores. Esto permite el análisis en tiempo real de las interacciones moleculares y la detección de alto rendimiento de las interacciones biomoleculares en microarrays .
Cada una de estas aplicaciones aprovecha las propiedades únicas de this compound, como su solubilidad en agua, reactividad con los grupos sulfhidrilo y la fuerte interacción biotina-avidina, para facilitar diversas metodologías de investigación y avances en el conocimiento científico. El brazo espaciador PEG en el compuesto agrega flexibilidad y reduce la impedancia estérica, lo cual es crucial para la eficiencia de unión en estas aplicaciones .
Mecanismo De Acción
Target of Action
Biotin-PEG2-Mal, also known as N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, is a PEG-based PROTAC linker . The primary targets of this compound are proteins with sulfhydryl groups, specifically cysteine residues . These targets play a crucial role in the structure and function of proteins.
Mode of Action
Biotin-PEG2-Mal interacts with its targets through a specific and efficient reaction with reduced thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 . This interaction forms stable thioether bonds . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process affects the protein degradation pathway, leading to the removal of specific proteins from the cell.
Pharmacokinetics
The compound’s peg-based structure suggests it may have improved solubility and stability, potentially enhancing its bioavailability .
Result of Action
The result of Biotin-PEG2-Mal’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.
Action Environment
The action of Biotin-PEG2-Mal can be influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with reduced thiols at pH 6.5 to 7.5 . Additionally, the compound should be stored under nitrogen or argon at low temperature (-20℃) and kept away from light .
Análisis Bioquímico
Biochemical Properties
Biotin-PEG2-Mal plays a crucial role in biochemical reactions by acting as a linker between biotin and thiol-containing biomolecules. The maleimide group of Biotin-PEG2-Mal reacts specifically with sulfhydryl groups (–SH) on cysteine residues of proteins, forming a stable thioether linkage . This reaction occurs efficiently at pH 6.5-7.5, making it suitable for various biological applications . The biotin moiety of Biotin-PEG2-Mal binds with high affinity to avidin or streptavidin, enabling the detection, purification, and immobilization of biotinylated molecules . This compound is commonly used in the labeling of antibodies, peptides, and other thiol-containing molecules .
Cellular Effects
Biotin-PEG2-Mal influences various cellular processes by facilitating the biotinylation of proteins and other biomolecules. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study protein-protein interactions, track protein localization, and monitor cellular responses to different stimuli . The use of Biotin-PEG2-Mal in cell-based assays allows researchers to investigate the effects of biotinylation on cellular functions and identify potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of Biotin-PEG2-Mal involves the formation of stable thioether bonds between the maleimide group and thiol groups on cysteine residues . This reaction is highly specific and occurs under mild conditions, preserving the biological activity of the target molecules . The biotin moiety of Biotin-PEG2-Mal binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules . This dual functionality makes Biotin-PEG2-Mal an effective tool for studying protein interactions, enzyme activity, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG2-Mal can change over time due to factors such as stability and degradation. Biotin-PEG2-Mal is generally stable when stored at -20°C and protected from light . Prolonged exposure to light or elevated temperatures can lead to degradation and reduced efficacy . In in vitro and in vivo studies, the long-term effects of Biotin-PEG2-Mal on cellular function have been observed, with some studies reporting minimal impact on cell viability and function . Researchers should consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Biotin-PEG2-Mal in animal models can vary depending on the dosage used. At low doses, Biotin-PEG2-Mal is generally well-tolerated and does not cause significant adverse effects . At high doses, toxic or adverse effects may be observed, including changes in cellular function and metabolism . Researchers should carefully optimize the dosage of Biotin-PEG2-Mal in animal studies to minimize potential toxicity and ensure accurate results.
Metabolic Pathways
Biotin-PEG2-Mal is involved in various metabolic pathways, primarily through its interaction with biotin-dependent enzymes. Biotin is a cofactor for several carboxylases involved in gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin moiety of Biotin-PEG2-Mal can be incorporated into these metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, the PEG spacer in Biotin-PEG2-Mal enhances its solubility and reduces steric hindrance, facilitating its interaction with target enzymes and cofactors .
Transport and Distribution
Biotin-PEG2-Mal is transported and distributed within cells and tissues through interactions with biotin transporters and binding proteins . The biotin moiety allows for efficient uptake and distribution of Biotin-PEG2-Mal within cells, while the PEG spacer enhances its solubility and reduces aggregation . This compound can be localized to specific cellular compartments, enabling targeted biotinylation and functional studies .
Subcellular Localization
The subcellular localization of Biotin-PEG2-Mal is influenced by its biotin and maleimide groups. The biotin moiety allows for targeting to specific cellular compartments through interactions with biotin-binding proteins . Additionally, the maleimide group can direct Biotin-PEG2-Mal to thiol-containing proteins and organelles, facilitating targeted biotinylation and functional studies . This compound can be used to study the localization and function of biotinylated proteins within different cellular compartments .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCXVIKHFVPSZ-HOIFWPIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305372-39-8 | |
| Record name | Maleimide PEO2-biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305372-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)
![4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid](/img/structure/B1667216.png)
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)
![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)
![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)

![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)